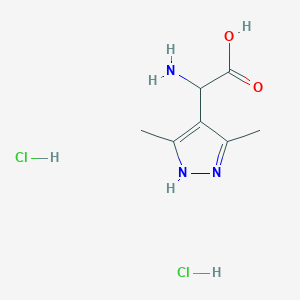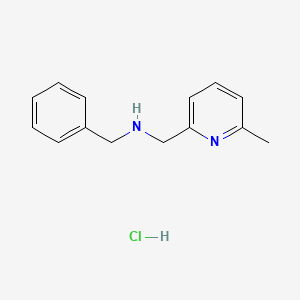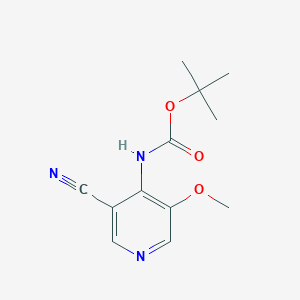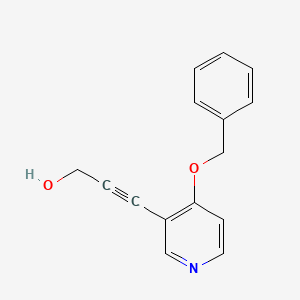
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol This compound is characterized by a pyridine ring substituted with a benzyloxy group and a prop-2-yn-1-ol moiety
Applications De Recherche Scientifique
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 4-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Alkyne Formation: The prop-2-yn-1-ol moiety can be introduced through a Sonogashira coupling reaction. This involves reacting the benzyloxy-substituted pyridine with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted pyridine derivatives.
Mécanisme D'action
The mechanism of action of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance binding affinity to certain molecular targets, while the alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with the benzyloxy group at a different position on the pyridine ring.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-ol moiety but with different substituents on the aromatic ring.
Uniqueness
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the benzyloxy group and the prop-2-yn-1-ol moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
IUPAC Name |
3-(4-phenylmethoxypyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-10-4-7-14-11-16-9-8-15(14)18-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,17H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDPXJYMLQHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242855 | |
| Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-96-7 | |
| Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Phenylmethoxy)-3-pyridinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


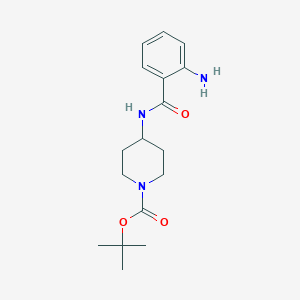

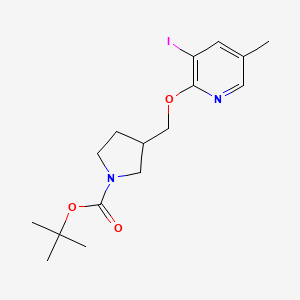
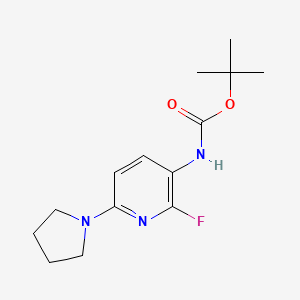
![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)
![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1521419.png)
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1521420.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)
